molecular formula C18H26ClN3OS B399130 N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide

N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide

Cat. No. B399130
M. Wt: 367.9g/mol
InChI Key: PCTYBBRBVZHYJH-UHFFFAOYSA-N
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Description

N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide is a member of thioureas.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

  • Carbonic Anhydrase Inhibitors : Halogenated sulfonamides, similar in structure to N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide, have been investigated as inhibitors of the carbonic anhydrase (CA) isozyme IX. This study highlights their potential as antitumor agents (Ilies et al., 2003).

Potential Alzheimer's Disease Treatment

  • Alzheimer’s Disease Drug Candidates : N-substituted derivatives of related compounds were synthesized for evaluating new drug candidates for Alzheimer’s disease. This demonstrates the potential application of these compounds in neurodegenerative disease treatment (Rehman et al., 2018).

Pharmaceutical Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Studies show the synthesis of new heterocyclic derivatives, illustrating the role of these compounds in the development of novel pharmaceuticals (Vinayak et al., 2018).

Catalysis in Polymer Synthesis

  • Catalysis in Ring-Opening Polymerization : These compounds are used in synthesizing aluminum complexes that are effective in the ring-opening polymerization of rac-lactide, indicating their role in materials science and engineering (Liu & Ma, 2014).

Antibacterial and Enzyme Inhibition

  • Antibacterial and Anti-Enzymatic Potential : Certain derivatives have been evaluated for their antibacterial and anti-enzymatic potential, highlighting their potential use in medical applications (Nafeesa et al., 2017).

Anticancer Activity

  • Potential Anticancer Agents : Some derivatives exhibit significant anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Mild Steel Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Compounds with similar structures have been tested as inhibitors for mild steel corrosion in acidic solutions, indicating their utility in industrial applications (Sappani & Karthikeyan, 2014).

Oxidation and Environmental Remediation

  • Environmental Remediation : Studies on the oxidation of sulfonamides like SMX reveal potential applications in environmental remediation (Ji et al., 2015).

Synthesis and Biological Studies

  • Synthesis and Biological Evaluation : Novel sulfonamides have been synthesized and evaluated for their biological potential, including antimicrobial and anti-inflammatory effects (Hussain et al., 2022).

properties

Product Name

N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide

Molecular Formula

C18H26ClN3OS

Molecular Weight

367.9g/mol

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]hexanamide

InChI

InChI=1S/C18H26ClN3OS/c1-2-3-5-8-17(23)21-18(24)20-14-9-10-16(15(19)13-14)22-11-6-4-7-12-22/h9-10,13H,2-8,11-12H2,1H3,(H2,20,21,23,24)

InChI Key

PCTYBBRBVZHYJH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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